molecular formula C24H28FNO5 B602241 Iloperidone Impurity 3 CAS No. 170170-50-0

Iloperidone Impurity 3

Cat. No. B602241
M. Wt: 429.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Iloperidone Impurity 3 is a metabolite of Iloperidone . It is a combined dopamine (D2) and serotonin (5HT2) receptor antagonist . It is an antipsychotic with a molecular formula of C24H28FNO5 and a molecular weight of 429.49 .

Scientific Research Applications

Iloperidone and Its Receptor Antagonism

Iloperidone, known commercially as Fanapt, Fanapta, and Zomaril, is an FDA-approved antipsychotic inhibitor used in the treatment of schizophrenia. It acts as an antagonist at several receptors, including noradrenalin (α2C), dopamine (D2A and D3), and serotonin (5-HT1A and 5-HT6) receptors. Pharmacogenomic studies have also associated single nucleotide polymorphisms with enhanced response to iloperidone in the acute treatment of schizophrenia. Its classification as an 'atypical' antipsychotic is due to its serotonin receptor antagonism, distinct from the dopamine antagonism primarily seen in typical antipsychotics. This drug's impurity profile, including impurities like 1-(4-hydroxy-3-methoxyphenyl)ethanone (2) and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (5), plays a critical role in its synthesis and pharmacological effect (Avendra et al., 2013).

Development and Validation of Analytical Methods

The development of sensitive and precise analytical methods, such as reverse-phase UPLC, for quantifying iloperidone and its impurities in bulk and dosage forms is crucial. These methods provide insights into the drug's stability under various conditions and contribute to understanding its pharmacokinetics and pharmacodynamics. An example is the work done by Landge et al. (2014), who developed a UPLC method for determining iloperidone and its eight potential impurities in drug substances and products, thereby aiding in quality control and regulatory compliance (Landge et al., 2014).

Genetic Associations with Iloperidone Efficacy

Research like that conducted by Lavedan et al. (2009) on the whole genome association study in a clinical trial of iloperidone reveals critical insights. They found single nucleotide polymorphisms (SNPs) within the NPAS3 gene and other loci associated with iloperidone efficacy in schizophrenia treatment. Understanding these genetic associations can pave the way for personalized medicine approaches in psychotropic therapy (Lavedan et al., 2009).

Synthesis and Production Processes

The synthesis process of iloperidone, including the handling of its impurities, is vital for ensuring the drug's purity and efficacy. Researchers like Solanki et al. (2014) have described improved processes for synthesizing iloperidone with high purity, free from potential impurities. Such work is essential for producing effective and safe pharmaceuticals (Solanki et al., 2014).

Safety And Hazards

Iloperidone Impurity 3 is considered toxic if swallowed . It may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment .

properties

CAS RN

170170-50-0

Product Name

Iloperidone Impurity 3

Molecular Formula

C24H28FNO5

Molecular Weight

429.49

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone

Origin of Product

United States

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